molecular formula C21H18F3N3OS B6508146 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896045-35-5

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6508146
CAS RN: 896045-35-5
M. Wt: 417.4 g/mol
InChI Key: IXZLIGCSXUZAAC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a sulfanyl group, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a planar, aromatic ring, would likely play a significant role in the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Cardiovascular Effects

The pyridazin-3(2H)-one scaffold, present in F1899-0969, has been associated with cardiovascular effects. Some derivatives of this compound exhibit antihypertensive activity . Researchers have explored modifications at different positions on the pyridazinone ring to enhance cardiovascular benefits.

Anti-Inflammatory Properties

Certain pyridazinone derivatives, including F1899-0969, display anti-inflammatory activity. These compounds may inhibit inflammatory pathways, making them potential candidates for managing inflammatory conditions . Further investigations into structure-activity relationships could reveal more potent anti-inflammatory agents.

Analgesic and Antipyretic Activities

Alkyl and aryl substituents on the 4-, 5-, and 6-positions of pyridazinones can lead to products with analgesic and antipyretic properties . F1899-0969’s structural features may contribute to pain relief and fever reduction.

Antidiabetic Potential

Recent reports suggest that pyridazinones, including F1899-0969, exhibit antidiabetic effects . Understanding the underlying mechanisms and optimizing the compound’s structure could lead to novel antidiabetic therapies.

Antimicrobial Activity

Pyridazinones have also demonstrated antimicrobial properties. While specific studies on F1899-0969 are limited, exploring its antibacterial, antifungal, and antiviral potential could yield valuable insights .

Other Therapeutic Applications

Researchers have reported additional uses for pyridazinones, such as anticonvulsant and antiasthmatic effects . Investigating F1899-0969 in these contexts may uncover novel therapeutic applications.

properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(27-26-18)29-13-19(28)25-17-5-3-4-16(12-17)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZLIGCSXUZAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133714
Record name 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS RN

896045-35-5
Record name 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896045-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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